molecular formula C6H11NO2 B13391779 3-(Dimethylamino)-2-methoxyacrylaldehyde

3-(Dimethylamino)-2-methoxyacrylaldehyde

Cat. No.: B13391779
M. Wt: 129.16 g/mol
InChI Key: RQHGOEZWYCFGCY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methoxyacrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a methoxy group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methoxyacrylaldehyde typically involves the reaction of dimethylamine with methoxyacrolein under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques, such as flow chemistry, may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-methoxyacrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Dimethylamino)-2-methoxyacrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methoxyacrylaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyl enaminones

Comparison: 3-(Dimethylamino)-2-methoxyacrylaldehyde is unique due to the presence of both a dimethylamino group and a methoxy group attached to an acrylaldehyde moiety.

Properties

IUPAC Name

3-(dimethylamino)-2-methoxyprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGOEZWYCFGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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